molecular formula C9H11F7O B12558353 2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane CAS No. 194348-01-1

2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane

Cat. No.: B12558353
CAS No.: 194348-01-1
M. Wt: 268.17 g/mol
InChI Key: DHJVGXANKFMEFF-UHFFFAOYSA-N
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Description

2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane is a fluorinated organic compound with the molecular formula C8H11F7O. This compound is characterized by the presence of a heptafluoropentyl group attached to an oxolane ring. The fluorinated nature of this compound imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications .

Preparation Methods

The synthesis of 2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane typically involves the reaction of heptafluoropentyl halides with oxolane under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane involves its interaction with various molecular targets. The fluorinated chain allows for strong interactions with hydrophobic regions of proteins and membranes, potentially altering their function. The oxolane ring can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane can be compared with other fluorinated compounds such as:

The unique combination of the heptafluoropentyl group and the oxolane ring in this compound provides it with distinct properties that are not found in its analogs, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

194348-01-1

Molecular Formula

C9H11F7O

Molecular Weight

268.17 g/mol

IUPAC Name

2-(2,3,3,4,4,5,5-heptafluoropentyl)oxolane

InChI

InChI=1S/C9H11F7O/c10-6(4-5-2-1-3-17-5)8(13,14)9(15,16)7(11)12/h5-7H,1-4H2

InChI Key

DHJVGXANKFMEFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC(C(C(C(F)F)(F)F)(F)F)F

Origin of Product

United States

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